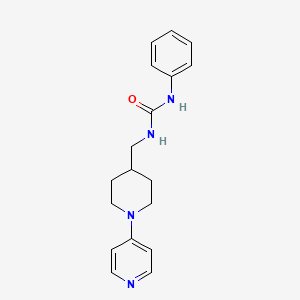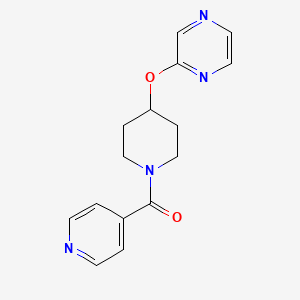
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, and medicine. This compound boasts a unique structure that allows it to interact with multiple biological targets, making it a subject of interest in pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate typically involves multi-step organic reactions. One common approach includes the formation of the 1,3,4-thiadiazole ring through the cyclization of appropriate precursors, followed by the attachment of the ethylbutanamido group. The pyran-4-one core is then introduced via a cyclization reaction with a suitable diketone. The final step involves esterification with 2-cyclohexylacetic acid to yield the desired compound.
Industrial Production Methods
Industrial production methods often rely on optimized synthetic routes that maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and green chemistry principles are employed to enhance the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole and pyran moieties, leading to the formation of sulfoxides and oxo derivatives.
Reduction: : Reduction reactions can target the carbonyl groups within the pyran and ester functionalities, converting them into alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) under mild conditions.
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed in organic solvents such as ethanol or ether.
Substitution: : Substitution reactions often use nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation Products: : Sulfoxides, sulfone, and oxo derivatives.
Reduction Products: : Alcohol derivatives of the original carbonyl compounds.
Substitution Products: : Various substituted thiadiazoles, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and catalysts.
Biology
Due to its ability to interact with enzymes and receptors, it is used as a probe in biochemical studies to elucidate the mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound's unique structure is exploited to design novel drugs with potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain cancers and infectious diseases.
Industry
The compound finds applications in the synthesis of agrochemicals and specialty chemicals, where its reactivity and selectivity are leveraged to produce high-value products.
Wirkmechanismus
The mechanism of action of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate involves its interaction with specific molecular targets, including enzymes and receptors. Its structure allows it to bind to active sites, inhibiting or modulating the activity of key proteins involved in disease pathways. The exact pathways and targets vary depending on the biological context and the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, such as derivatives of thiadiazole or pyran, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-cyclohexylacetate stands out due to its dual functionality and versatility. While other compounds may possess either thiadiazole or pyran moieties, this compound integrates both, enhancing its reactivity and broadening its range of applications.
Similar Compounds
Thiadiazole Derivatives: : Compounds containing the 1,3,4-thiadiazole ring, often used in pharmaceuticals and agrochemicals.
Pyran Derivatives: : Molecules with the pyran ring, utilized in the synthesis of natural products and bioactive compounds.
Hybrid Compounds: : Other hybrid compounds that combine different functional groups to achieve unique chemical and biological properties.
Here’s hoping this satisfies your chemistry cravings
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-3-15(4-2)20(28)23-21-24-25-22(32-21)31-13-16-11-17(26)18(12-29-16)30-19(27)10-14-8-6-5-7-9-14/h11-12,14-15H,3-10,13H2,1-2H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMVUYYGMXVPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)
![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)
![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2399763.png)




![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)


![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
